molecular formula C15H16N2O5S B2880099 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868216-10-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2880099
CAS No.: 868216-10-8
M. Wt: 336.36
InChI Key: IKEAGXHFOZOHTK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a 2,3-dihydro-1,4-benzodioxin scaffold, a privileged structure in pharmacology known to confer valuable biological properties and enhance metabolic stability . Molecules containing the benzodioxin ring have been extensively investigated and demonstrate a wide spectrum of biological activities, making this core structure a key template for developing novel therapeutic agents . The specific research applications of this compound are derived from its unique molecular architecture, which combines the benzodioxin group with a thiomorpholinedione acetamide moiety. This structural combination suggests potential as a key intermediate or target for researchers working in areas such as enzyme inhibition. Related benzodioxin-carboxamide derivatives have shown promising activity as alpha-amylase inhibitors in biochemical assays, indicating potential for research into metabolic disorders . The compound is provided for research purposes exclusively. In vitro and in vivo studies on structural analogs are often conducted to establish structure-activity relationships (SAR) and elucidate mechanisms of action . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic procedures, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-9-15(20)17(14(19)8-23-9)7-13(18)16-10-2-3-11-12(6-10)22-5-4-21-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEAGXHFOZOHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamide derivatives. The general synthesis pathway can be outlined as follows:

  • Starting Material : 2,3-Dihydrobenzo[1,4]-dioxin-6-amine is reacted with a suitable acyl chloride or anhydride.
  • Formation of Acetamide : The reaction proceeds in the presence of a base (e.g., sodium carbonate) to afford the desired acetamide derivative.
  • Characterization : The synthesized compound is characterized using techniques such as IR spectroscopy and NMR spectroscopy to confirm its structure.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on key enzymes associated with metabolic disorders and neurodegenerative diseases:

  • α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism. The compound exhibited substantial inhibitory activity against yeast α-glucosidase, suggesting potential use in managing type 2 diabetes mellitus (T2DM) by controlling postprandial blood glucose levels .
  • Acetylcholinesterase (AChE) Inhibition : While the compound showed weaker inhibition against AChE compared to α-glucosidase, its activity suggests potential applications in Alzheimer’s disease therapy .

Cytotoxicity and Anticancer Activity

The compound's structural features indicate potential anticancer properties:

  • Cell Line Studies : Preliminary in vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The half-maximal effective concentration (EC50) values were significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest mechanisms. Studies indicated that compounds with similar structural motifs exhibited increased caspase activation, leading to programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

Structural FeatureBiological Activity Impact
Benzodioxane moietyEnhances enzyme inhibition
Thiomorpholine ringContributes to cytotoxicity
Acetamide functional groupModulates binding affinity to targets

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Inhibitory Effects on Enzymes : A study reported that derivatives based on the benzodioxane moiety showed promising inhibition against both α-glucosidase and AChE .
  • Cytotoxicity Against Cancer Cells : Compounds with similar structures were tested against multiple cancer cell lines, showing significant cytotoxicity with low toxicity to normal cells .
  • Molecular Docking Studies : Computational studies have supported the observed biological activities by predicting strong binding interactions between the compound and target enzymes based on their structural conformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxin-Containing Acetamides

Several analogs share the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide core but differ in substituents, leading to varied bioactivity:

Compound Name Structural Features Bioactivity References
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Simple acetamide with no additional heterocycles No reported bioactivity; used as a synthetic intermediate
2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Thieno-pyrimidinyl sulfanyl substituent Antimicrobial potential (hypothesized based on thiophene derivatives)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Sulfonamide linker with 4-chlorophenyl and dimethylphenyl groups Antibacterial/antifungal activity (MIC: 12.5–25 µg/mL); low hemolytic risk

Key Observations :

  • The addition of sulfur-containing groups (e.g., sulfonamides or thieno-pyrimidine) enhances antimicrobial activity compared to the unsubstituted acetamide .
Morpholinone/Thiomorpholinone Derivatives

The 2-methyl-3,5-dioxothiomorpholin-4-yl group distinguishes the target compound from oxygen-based morpholinone analogs:

Compound Name Structural Features Bioactivity References
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Oxygen-based morpholinone with acetyl and isopropylphenyl groups Not reported; likely explored for anti-inflammatory applications
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide Sulfur-based thiomorpholin-dione with methyl substitution Hypothesized protease inhibition (based on thiomorpholinone analogs)

Key Observations :

  • Thiomorpholin-dione derivatives exhibit enhanced metabolic stability compared to morpholinones due to sulfur’s resistance to oxidative degradation .
  • Methyl substitution at position 2 of the thiomorpholinone ring may reduce steric hindrance, improving target binding .
Antihepatotoxic Benzodioxin Derivatives
Compound Name Structural Features Bioactivity References
3',4'(1",4"-Dioxino)flavone Flavone fused with 1,4-dioxane Antihepatotoxic (reduces SGOT/SGPT levels by 40–50% in rats)
Silymarin (silybin) Natural flavonolignan with 1,4-dioxane Clinically used antihepatotoxic agent

Key Observations :

  • The benzodioxin ring in the target compound may confer hepatoprotective properties similar to silymarin analogs, though this requires experimental validation .
Structural Advantages of the Target Compound
  • Conformational Flexibility: The benzodioxin-thiomorpholinone linkage allows for adaptive binding to diverse targets, such as proteases or kinases .
Limitations and Challenges
  • Synthetic Complexity : Multi-step synthesis required for the thiomorpholin-dione moiety increases production costs compared to simpler acetamides .
  • Unconfirmed Bioactivity : While structural analogs show antimicrobial or antihepatotoxic activity, the target compound’s specific pharmacological profile remains unstudied in the provided literature .

Preparation Methods

Formation of Sulfonamide Intermediate

The initial step involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonylating agent, such as benzenesulfonyl chloride, under alkaline conditions. The reaction is conducted in aqueous sodium carbonate (10% w/v) at ambient temperature for 4–5 hours, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide as a light brown amorphous powder. Acidification to pH 2–3 with concentrated HCl precipitates the product, which is filtered and dried.

Key Reaction Conditions:

Parameter Value
Solvent Aqueous Na₂CO₃ (10%)
Temperature 25°C
Reaction Time 4–5 hours
Yield 70–85% (reported for analogs)

Acetamide Coupling via Nucleophilic Substitution

The sulfonamide intermediate undergoes coupling with 2-bromo-N-(substituted phenyl)acetamides in a polar aprotic solvent. Lithium hydride (LiH) serves as the base, facilitating deprotonation and nucleophilic attack. The reaction proceeds in dimethylformamide (DMF) at 25°C for 3–6 hours, yielding the target acetamide derivative.

Reaction Optimization:

  • Solvent Choice: DMF enhances solubility and reaction kinetics compared to THF or acetonitrile.
  • Base Selection: LiH outperforms K₂CO₃ or NaH in minimizing side reactions.
  • Stoichiometry: A 1:1 molar ratio of sulfonamide to bromoacetamide ensures optimal yield.

Alternative Synthetic Strategies

One-Pot Synthesis

Recent advances propose a one-pot method combining sulfonylation and acetamide coupling. This approach reduces purification steps and improves overall efficiency. Reactants are sequentially added to DMF, with LiH introduced after sulfonamide formation. Yields remain comparable to traditional methods (65–78%) but require stringent temperature control.

Thiomorpholine Ring Functionalization

The thiomorpholine moiety is introduced via cyclization of 2-mercaptoacetamide derivatives with diketones. For example, reacting 2-methyl-1,3-cyclopentanedione with thioacetamide in acetic acid generates the 3,5-dioxothiomorpholine core, which is subsequently alkylated and coupled to the benzodioxin amine.

Critical Parameters for Cyclization:

Parameter Value
Catalyst H₂SO₄ (conc.)
Temperature 80–100°C
Reaction Time 12–18 hours

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic protons (benzodioxin): δ 6.8–7.2 ppm (multiplet, 3H).
    • Thiomorpholine methyl groups: δ 2.1–2.3 ppm (singlet, 3H).
    • Acetamide carbonyl: δ 1.9–2.1 ppm (triplet, 2H).
  • ¹³C NMR:

    • Carbonyl carbons: δ 165–170 ppm.
    • Thiomorpholine quaternary carbons: δ 45–50 ppm.

Infrared (IR) Spectroscopy

  • Key Absorptions:
    • C=O stretch: 1650–1680 cm⁻¹.
    • S=O stretch (sulfonamide): 1150–1180 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

  • Purity Assessment:

















    ColumnMobile PhaseRetention TimePurity
    C18 (250 mm)Acetonitrile:H₂O (70:30)12.4 min≥95%

Industrial-Scale Production Considerations

Scaling laboratory synthesis to industrial production necessitates:

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic coupling reactions.
  • Solvent Recovery Systems: DMF recycling reduces costs and environmental impact.
  • Crystallization Optimization: Ethanol/water mixtures (3:1) improve product yield and purity.

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